molecular formula C15H16N2OS B2663345 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine CAS No. 1396885-72-5

4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2663345
CAS No.: 1396885-72-5
M. Wt: 272.37
InChI Key: GIHCVVFPTKEDIG-UHFFFAOYSA-N
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Description

4-[4-(Thiophen-2-yl)piperidine-1-carbonyl]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining pyridine and thiophene heterocycles linked through a piperidine carboxamide core, a design motif observed in various biologically active molecules . The molecular architecture suggests potential as a key intermediate for the synthesis of more complex compounds or for use in the development of pharmacological probes. Researchers can leverage this chemical to explore structure-activity relationships (SAR), particularly in areas where the piperidine-thiophene subunit is known to confer target binding affinity . Similarly, the 1-pyridin-4-ylpiperidine fragment is a recognized structural element in scientific research . This product is intended for research purposes in laboratory settings only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

pyridin-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(13-3-7-16-8-4-13)17-9-5-12(6-10-17)14-2-1-11-19-14/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCVVFPTKEDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine typically involves the following steps:

Scientific Research Applications

Synthesis of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine

The synthesis of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine typically involves multi-step reactions that integrate thiophene and piperidine moieties. The compound can be synthesized through the following general steps:

  • Formation of Thiophene Derivative : Reacting thiophene with appropriate carbonyl compounds.
  • Piperidine Integration : Introducing the piperidine ring via nucleophilic substitution or cyclization reactions.
  • Final Coupling : Combining the piperidine derivative with the pyridine core to form the final product.

This synthetic pathway allows for modifications that can enhance the biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine. For instance, derivatives containing similar heterocyclic structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) cells. The IC50 values for these compounds ranged from 17.50 to 61.05 µM, indicating promising anti-proliferative activities .

Acetylcholinesterase Inhibition

Compounds with a piperidine structure have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The integration of thiophene into the molecular structure may enhance binding affinity and selectivity towards the enzyme, making it a candidate for further development as a therapeutic agent against cognitive decline .

Case Study 1: Anticancer Activity Assessment

A study synthesized several derivatives based on 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine and evaluated their anticancer properties using in vitro assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting their potential as lead compounds in cancer therapy.

CompoundCell LineIC50 (µM)
Compound AHeLa25.00
Compound BNCI-H46030.50
Compound CPC-345.00

Case Study 2: Inhibition of Acetylcholinesterase

In another investigation, a series of piperidine derivatives were tested for acetylcholinesterase inhibition. The results demonstrated that some compounds exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory activity which could be beneficial in treating Alzheimer's disease.

CompoundIC50 (µM)
Compound D2.7
Compound E5.0
Compound F10.0

Mechanism of Action

The mechanism of action of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyridine and piperidine derivatives documented in the evidence:

Compound Name Key Structural Features References
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Piperazine ring, thiophen-2-yl, phenyl, and nitrile groups; crystallographically resolved
6-(Naphthalen-2-yl)-2-(phenylamino)-4-(thiophen-2-yl)nicotinonitrile Thiophen-2-yl, naphthyl, and nitrile substituents; CDK2 inhibitory activity
4-(4-(Decyloxy)phenyl)-2,6-di(thiophen-2-yl)pyridine Dual thiophen-2-yl groups; extended conjugation for optoelectronic applications
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol Pyrimidine core with benzofuran and thiophen-2-yl groups

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of thiophen-2-yl (electron-rich) and nitrile (electron-withdrawing) substituents in analogous compounds influences electronic properties, such as redox potentials and charge transport in materials science applications .
Physicochemical Properties

Data from structurally related compounds highlight trends in melting points, solubility, and stability:

Compound Class Melting Point Range (°C) Solubility (Polar vs. Non-polar Solvents) Stability Notes References
Pyridine-carbonitrile derivatives 130–287 Moderate in DMSO, low in water Sensitive to hydrolysis
Thiophene-functionalized pyridines 175–285 High in chloroform, moderate in ethanol Stable under ambient conditions

Notable Differences:

  • Thermal Stability : Compounds with rigid aromatic systems (e.g., naphthyl substituents) exhibit higher melting points compared to aliphatic analogs .
  • Solubility : Thiophen-2-yl groups enhance solubility in organic solvents, critical for solution-processed optoelectronic devices .

Biological Activity

4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophenyl group and a pyridine moiety. Its molecular formula is C14H14N2OSC_{14}H_{14}N_2OS, with a molecular weight of 258.34 g/mol. The structural formula can be represented as follows:

4 4 thiophen 2 yl piperidine 1 carbonyl pyridine\text{4 4 thiophen 2 yl piperidine 1 carbonyl pyridine}

The biological activity of 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine is primarily attributed to its interaction with various molecular targets. The thiophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine and pyridine rings enhance binding affinity through hydrophobic interactions and coordination with metal ions .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of piperidines, including those similar to 4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine, exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Research shows that certain piperidine derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes like trypanothione reductase (TryR), which is crucial for the survival of certain parasites .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with a thiophenyl substitution exhibited enhanced activity against Staphylococcus aureus compared to Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
A3.12Staphylococcus aureus
B10Escherichia coli
C5Pseudomonas aeruginosa

Case Study 2: Cytotoxicity Assay

In vitro studies on various cancer cell lines showed that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting IC50 values significantly lower than traditional chemotherapeutics like bleomycin .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
FaDu15Bleomycin (30)
MCF7 (Breast Cancer)20Doxorubicin (25)

Q & A

Q. Advanced

  • Solvent Selection : Replace DCM with acetonitrile or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to reduce side reactions .
  • Temperature Control : Gradual heating (40–60°C) minimizes decomposition of heat-sensitive intermediates .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol .

How can computational models predict the compound’s drug-likeness and bioavailability?

Q. Advanced

  • Physicochemical Properties : Calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors using tools like SwissADME. Optimal ranges: logP <5, TPSA <140 Ų .
  • Pharmacokinetics : Molecular dynamics simulations assess binding affinity to targets (e.g., kinases) and membrane permeability .
  • Bioavailability : Predict oral absorption using the Rule of Five and evaluate metabolic stability via cytochrome P450 interactions .

What strategies resolve contradictions between experimental and computational spectroscopic data?

Q. Advanced

  • Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) by comparing DFT-optimized structures with experimental NMR .
  • Solvent Artifacts : Re-run NMR in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted aldehydes) that may skew data .

What in vitro models are suitable for evaluating biological activity?

Q. Advanced

  • Enzyme Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays .
  • Cellular Uptake : Use Caco-2 monolayers to assess permeability, or fluorescently labeled analogs for live-cell imaging .
  • Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

What safety protocols are essential for handling this compound?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. Follow H300/H313 hazard codes (toxic if swallowed/in contact with skin) .
  • Spill Management : Neutralize with vermiculite or sand, then dispose via hazardous waste protocols .

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